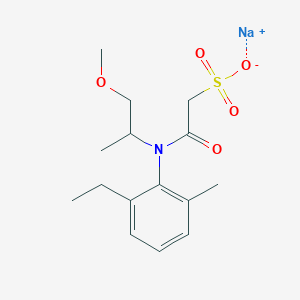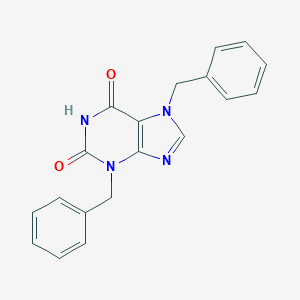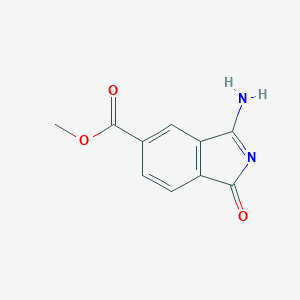
Methyl 3-amino-1-oxoisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-1-oxoisoindole-5-carboxylate, also known as MAOC, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in organic synthesis and medicinal chemistry. MAOC is a derivative of isoindole, a heterocyclic compound that has been extensively used in the synthesis of various bioactive molecules.
Mechanism Of Action
The mechanism of action of Methyl 3-amino-1-oxoisoindole-5-carboxylate is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in various physiological processes.
Biochemical And Physiological Effects
Methyl 3-amino-1-oxoisoindole-5-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of Methyl 3-amino-1-oxoisoindole-5-carboxylate is its ease of synthesis. It can be synthesized using simple and readily available reagents. Additionally, it has a wide range of potential applications in organic synthesis and medicinal chemistry. However, one of the limitations of Methyl 3-amino-1-oxoisoindole-5-carboxylate is its low solubility in water, which can make it difficult to work with in some lab experiments.
Future Directions
There are several future directions for research on Methyl 3-amino-1-oxoisoindole-5-carboxylate. One area of interest is the development of new synthetic methodologies for the preparation of Methyl 3-amino-1-oxoisoindole-5-carboxylate and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 3-amino-1-oxoisoindole-5-carboxylate and to identify its molecular targets. Furthermore, the potential applications of Methyl 3-amino-1-oxoisoindole-5-carboxylate in the treatment of various diseases, including cancer and infectious diseases, should be explored further.
Synthesis Methods
The synthesis of Methyl 3-amino-1-oxoisoindole-5-carboxylate involves the reaction of 3-nitro-1-oxoisoindoline with methylamine in the presence of a reducing agent such as iron powder or zinc dust. The resulting product is then treated with a strong acid to obtain the final compound.
Scientific Research Applications
Methyl 3-amino-1-oxoisoindole-5-carboxylate has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. It has been used as a building block for the synthesis of various bioactive molecules, including anticancer agents, antimicrobial agents, and anti-inflammatory agents.
properties
CAS RN |
127511-08-4 |
|---|---|
Product Name |
Methyl 3-amino-1-oxoisoindole-5-carboxylate |
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 3-amino-1-oxoisoindole-5-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)5-2-3-6-7(4-5)8(11)12-9(6)13/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
IYZBOSFSARALPX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N=C2N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N=C2N |
synonyms |
1H-Isoindole-5-carboxylicacid,3-amino-1-oxo-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



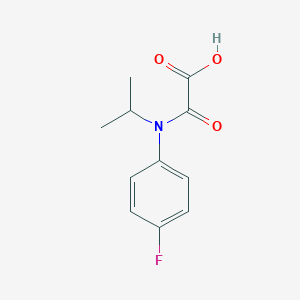


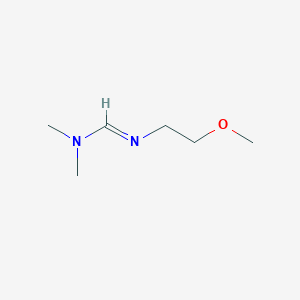


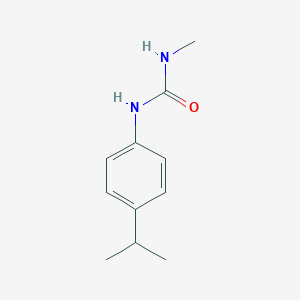
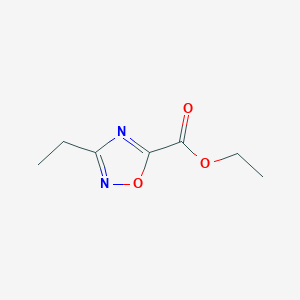
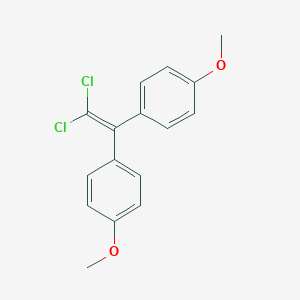
![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)

